1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenoxy group, an azetidinyl moiety, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with a suitable acylating agent to form 2-(2-fluorophenoxy)propanoic acid.
Azetidin-3-yl Methylation: The azetidin-3-yl group is introduced through a nucleophilic substitution reaction, where the azetidine ring is alkylated with a methylating agent.
Cyclization to Form Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-2,5-dione core under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)propanoic acid: Shares the fluorophenoxy group but lacks the azetidinyl and pyrrolidine-2,5-dione moieties.
Azetidin-3-yl Methyl Derivatives: Compounds with similar azetidinyl structures but different substituents.
Pyrrolidine-2,5-dione Derivatives: Molecules with the same core structure but varying side chains.
Uniqueness
1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQSFYLTBRZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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